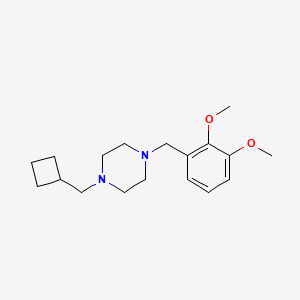![molecular formula C19H24N8O B5229806 2-[5-(3-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-yl)tetrazol-2-yl]-N-[2-(2-methylpropyl)pyrazol-3-yl]acetamide](/img/structure/B5229806.png)
2-[5-(3-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-yl)tetrazol-2-yl]-N-[2-(2-methylpropyl)pyrazol-3-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(3-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-yl)tetrazol-2-yl]-N-[2-(2-methylpropyl)pyrazol-3-yl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a tetrazole ring, a pyrazole ring, and a cyclopenta[c]pyridine moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(3-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-yl)tetrazol-2-yl]-N-[2-(2-methylpropyl)pyrazol-3-yl]acetamide typically involves multiple steps, including the formation of the tetrazole and pyrazole rings, followed by their coupling with the cyclopenta[c]pyridine moiety. Common reagents used in these reactions include hydrazine derivatives, nitriles, and various catalysts to facilitate ring formation and coupling reactions. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize yield and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[5-(3-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-yl)tetrazol-2-yl]-N-[2-(2-methylpropyl)pyrazol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically performed in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; often carried out in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles, or electrophiles; conditions vary based on the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[5-(3-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-yl)tetrazol-2-yl]-N-[2-(2-methylpropyl)pyrazol-3-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[5-(3-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-yl)tetrazol-2-yl]-N-[2-(2-methylpropyl)pyrazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit a key enzyme involved in a metabolic pathway, resulting in altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.
Imidazoles: Known for their diverse biological activities and applications in medicinal chemistry.
Uniqueness
2-[5-(3-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-yl)tetrazol-2-yl]-N-[2-(2-methylpropyl)pyrazol-3-yl]acetamide stands out due to its unique combination of structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[5-(3-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-yl)tetrazol-2-yl]-N-[2-(2-methylpropyl)pyrazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N8O/c1-12(2)10-26-16(7-8-21-26)22-17(28)11-27-24-19(23-25-27)18-13(3)20-9-14-5-4-6-15(14)18/h7-9,12H,4-6,10-11H2,1-3H3,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYJNJOUBIARZAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2CCCC2=C1C3=NN(N=N3)CC(=O)NC4=CC=NN4CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[2-(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)hydrazinyl]naphthalene-1-sulfonic acid](/img/structure/B5229729.png)

![Methyl 4-[3-[2-(4-methoxyphenyl)ethyl-(methylcarbamothioyl)amino]-2,5-dioxopyrrolidin-1-yl]benzoate](/img/structure/B5229752.png)
![3-[1-[(4-chlorophenyl)sulfonyl]-4,5-dihydropyrrolo[2,3-c]pyrazol-6(1H)-yl]-N,N,2,4-tetramethylbenzenesulfonamide](/img/structure/B5229757.png)
![N-cyclooctyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B5229763.png)
![3-methyl-N-(1-{1-[(2E)-2-methyl-2-buten-1-yl]-4-piperidinyl}-1H-pyrazol-5-yl)butanamide](/img/structure/B5229774.png)
![N-[(4-ethyl-5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-2-fluorobenzamide](/img/structure/B5229784.png)

![3,5-dimethoxypyrrolo[3,4-f]isoindole-1,7-diimine](/img/structure/B5229798.png)
![Ethyl 2-[2-(4-fluorophenyl)-1,3-dioxoinden-2-yl]acetate](/img/structure/B5229805.png)
![2-{2-[1-(2-anilino-2-oxoethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hydrazino}-N-(3-nitrophenyl)-2-oxoacetamide](/img/structure/B5229809.png)
![4-methoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-nitrobenzamide](/img/structure/B5229816.png)

![N-(2-methyl-5-nitrophenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B5229826.png)
